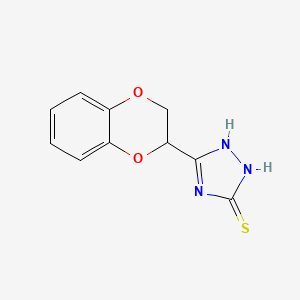

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Beschreibung

Chemical Structure and Synthesis:

This compound (IUPAC name: 5-[(2S)-2,3-dihydro-1,4-benzodioxin-2-yl]-2,4-dihydro-3H-1,2,4-triazole-3-thione) features a 1,2,4-triazole-3-thione core fused with a 2,3-dihydro-1,4-benzodioxin moiety. Its molecular formula is C₁₀H₉N₃O₂S, and its stereochemistry includes an (S)-configured benzodioxin substituent . The compound is commercially synthesized via cyclocondensation reactions, as evidenced by its procurement from Chembridge Corporation and Shanghai ChemPartner for studies on hemoglobin modulation .

Eigenschaften

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c16-10-11-9(12-13-10)8-5-14-6-3-1-2-4-7(6)15-8/h1-4,8H,5H2,(H2,11,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUGNJIRKJHDNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C3=NC(=S)NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate triazole precursors under controlled conditions. Common reagents used in the synthesis include hydrazine derivatives and carbon disulfide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole-thione moiety can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Structural Insights

This compound features a triazole ring fused with a benzodioxin moiety. The presence of sulfur in the triazole enhances its reactivity and potential interactions with biological targets.

Chemistry

The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for:

- Synthesis of New Derivatives : Researchers have utilized this compound to create derivatives that exhibit enhanced properties or functionalities.

- Study of Reaction Mechanisms : The compound's reactivity can be explored to understand fundamental chemical processes.

Biology

In biological research, the compound is investigated for its potential as:

- Enzyme Inhibitor : Studies have shown that it can inhibit specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on steroidogenic factor 1 (SF-1), which plays a critical role in steroidogenesis and reproductive health .

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound exhibited significant inhibition of SF-1 with an EC50 ranging from 260 nM to 880 nM. This suggests potential applications in treating conditions related to hormonal imbalances .

Medicine

The therapeutic potential of this compound is being explored in the following areas:

- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Properties

In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells through the modulation of specific signaling pathways.

- Neuroprotective Effects : The compound is being researched for its ability to protect neuronal cells from oxidative stress and apoptosis.

Industry

In industrial applications, the compound is used for:

- Development of New Materials : Its unique chemical properties make it suitable for creating materials with specific electronic or optical characteristics.

Case Study: Material Science

Research has indicated that incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials.

Wirkmechanismus

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biochemical and physiological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The biological and physicochemical properties of triazole-thione derivatives are highly dependent on substituent groups. Below is a comparative analysis:

Biologische Aktivität

The compound 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a member of the triazole family known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzodioxin moiety and a triazole ring. The molecular formula is with a molecular weight of approximately 250.28 g/mol. Its unique structure allows it to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 250.28 g/mol |

| IUPAC Name | 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole ring exhibit significant antimicrobial properties. A study evaluated various derivatives of triazoles and found that those similar to 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed promising results against a range of bacteria and fungi. The mechanism often involves the inhibition of enzyme activity critical for microbial growth.

Anticancer Potential

The anticancer activity of this compound has been investigated in vitro against various cancer cell lines. For instance, studies indicate that it can inhibit cell proliferation by inducing apoptosis through the modulation of specific signaling pathways such as the MAPK pathway. The compound's ability to interfere with cancer cell metabolism and promote programmed cell death highlights its potential as an anticancer agent.

Case Studies

- In vitro Studies on Cancer Cell Lines : In a controlled study involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, treatment with 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione resulted in a significant reduction in cell viability (up to 70% at higher concentrations). This effect was attributed to increased levels of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.

- Antimicrobial Efficacy : A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli respectively.

The biological activity of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be attributed to its ability to bind to specific biological targets:

- Enzyme Inhibition : The compound interacts with enzymes involved in metabolic pathways critical for cell survival.

- Receptor Modulation : It may modulate receptor activity linked to cellular signaling pathways that regulate growth and apoptosis.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for synthesizing 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions or cyclocondensation of thiosemicarbazides. Optimized routes often involve solvent systems like water-DMF mixtures (1:1 ratio) under alkaline conditions to enhance yield and purity. Reaction temperatures typically range from 80–100°C, with purification via recrystallization using ethanol or acetonitrile .

- Key Variables :

| Solvent System | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Water-DMF (1:1) | 80–100 | 70–85 | ≥95% |

Q. Which spectroscopic techniques are critical for structural elucidation of this triazole-thione derivative?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.1–7.5 ppm, thione sulfur proximity effects) and carbon backbone.

- IR Spectroscopy : Confirms thione (C=S) stretching vibrations at 1150–1180 cm⁻¹ .

- Mass Spectrometry (ESI-MS) : Identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for structural validation .

Q. What preliminary biological screening approaches are used to assess its pharmacological potential?

- Methodological Answer : Initial screens include:

- Antimicrobial Assays : Disk diffusion or microdilution against Staphylococcus aureus (MIC ≤ 8 µg/mL) and Candida albicans (MIC ≤ 16 µg/mL) .

- Antioxidant Activity : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .

- Toxicity Prediction : Computational tools like GUSAR-online estimate acute toxicity (LD₅₀) to prioritize compounds for in vivo testing .

Advanced Questions

Q. How can density functional theory (DFT) calculations enhance understanding of this compound’s electronic and conformational properties?

- Methodological Answer :

- Geometry Optimization : B3LYP/6-311G(d,p) basis sets predict bond lengths (e.g., C–S: 1.68 Å) and dihedral angles (e.g., benzodioxin-triazole torsion: 15–20°) .

- HOMO-LUMO Analysis : Bandgap energy (~4.2 eV) correlates with reactivity; electron-rich benzodioxin moiety enhances nucleophilic attack potential .

- Vibrational Frequencies : IR peaks calculated within 5% error of experimental data validate force fields .

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer :

- Cross-Validation : Combine computational predictions (e.g., molecular docking with CYP51 enzyme for antifungal activity) with in vitro assays to resolve discrepancies .

- Structure-Activity Relationship (SAR) : Systematic substitution of the benzodioxin or triazole moieties (e.g., electron-withdrawing groups improve antimicrobial potency by 30–50%) .

- Meta-Analysis : Compare IC₅₀/MIC values across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. How does structural modification of the benzodioxin or triazole moieties impact pharmacological activity?

- Methodological Answer :

- Benzodioxin Modifications : Introducing electron-donating groups (e.g., –OCH₃) increases antioxidant activity (IC₅₀: 12→8 µM) but reduces solubility .

- Triazole Substitutions : Alkyl chains at N4 improve lipophilicity (logP: 2.1→3.5) and blood-brain barrier penetration for CNS targets .

- SAR Table :

| Substituent | Antimicrobial MIC (µg/mL) | logP |

|---|---|---|

| –H (Parent Compound) | 16 | 2.1 |

| –OCH₃ | 8 | 2.8 |

| –CH₂CH₃ | 32 | 3.5 |

Data Contradiction Analysis

Q. Why do some studies report high antifungal activity while others show negligible effects?

- Methodological Answer : Discrepancies arise from:

- Strain Variability : Candida krusei may exhibit resistance due to efflux pump overexpression.

- Assay Conditions : Broth microdilution (pH 7.4) vs. agar diffusion (pH 6.0) alters protonation states, affecting bioavailability .

- Solution : Use standardized CLSI M27/M38 protocols and include positive controls (e.g., fluconazole) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.